molecular formula C16H16FN5O3 B11156716 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(3-fluorophenyl)propanamide

3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(3-fluorophenyl)propanamide

Cat. No.: B11156716
M. Wt: 345.33 g/mol
InChI Key: KNUZWBNWWGKTJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(3-fluorophenyl)propanamide is a synthetic organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine ring system substituted with a fluorophenyl group and a propanamide moiety. Such compounds are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(3-fluorophenyl)propanamide typically involves multiple steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving urea and various aldehydes or ketones.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Propanamide Moiety: The final step involves the formation of the amide bond through a coupling reaction between the purine derivative and a suitable propanoic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the purine ring system.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.

    Substitution: The fluorophenyl group can participate in substitution reactions, especially under nucleophilic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of novel materials with specific electronic or optical properties.

Biology

    Enzyme Inhibition: Potential as an inhibitor of enzymes involved in purine metabolism.

    Receptor Binding: May interact with specific receptors in biological systems, influencing cellular processes.

Medicine

    Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.

    Therapeutic Applications: Potential use in the treatment of diseases related to purine metabolism or signaling pathways.

Industry

    Agriculture: Possible applications as a pesticide or herbicide.

    Manufacturing: Use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(3-fluorophenyl)propanamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.

    Receptor Modulation: Interaction with cell surface or intracellular receptors, altering signal transduction pathways.

    DNA/RNA Interaction: Binding to nucleic acids, affecting replication or transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant properties.

    Theophylline: Another purine derivative used in the treatment of respiratory diseases.

    Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.

Uniqueness

3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(3-fluorophenyl)propanamide is unique due to the presence of the fluorophenyl group, which may confer distinct biological activities and chemical properties compared to other purine derivatives.

Properties

Molecular Formula

C16H16FN5O3

Molecular Weight

345.33 g/mol

IUPAC Name

3-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(3-fluorophenyl)propanamide

InChI

InChI=1S/C16H16FN5O3/c1-20-14-13(15(24)21(2)16(20)25)22(9-18-14)7-6-12(23)19-11-5-3-4-10(17)8-11/h3-5,8-9H,6-7H2,1-2H3,(H,19,23)

InChI Key

KNUZWBNWWGKTJS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCC(=O)NC3=CC(=CC=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.